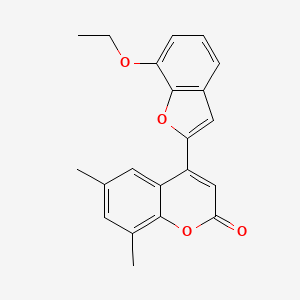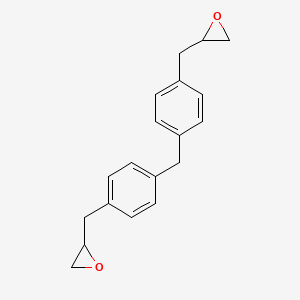
2,3-二氢-1H-异吲哚-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-isoindole-4-carboxamide is a heterocyclic compound that features an isoindole core structureThe isoindole nucleus is known for its presence in numerous bioactive molecules, making derivatives of this structure valuable for drug discovery and development .
科学研究应用
2,3-Dihydro-1H-isoindole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, dyes, and other materials
作用机制
Target of Action
It is known that indole derivatives, which include 2,3-dihydro-1h-isoindole-4-carboxamide, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, nms-p118, has been reported to be a potent, orally available, and highly selective parp-1 inhibitor with excellent adme and pharmacokinetic profiles .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2,3-dihydro-1H-isoindole-4-carboxamide is known to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic derivatives
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-isoindole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindole ring . The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2,3-dihydro-1H-isoindole-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-isoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoindole to its corresponding isoindole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or organometallic reagents are often utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .
相似化合物的比较
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide: This compound also inhibits PARP-1 but may have different selectivity and potency profiles.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Known for its high selectivity and potency as a PARP-1 inhibitor, making it a promising candidate for cancer therapy.
Uniqueness: 2,3-Dihydro-1H-isoindole-4-carboxamide is unique due to its versatile reactivity and potential for modification, allowing for the creation of a wide range of derivatives with diverse biological activities. Its ability to inhibit specific enzymes like PARP-1 highlights its potential in therapeutic applications .
属性
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVCCJZBQCWNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)
![2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE](/img/structure/B2565875.png)

![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2565878.png)
![4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one](/img/structure/B2565880.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

![3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2565892.png)
![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)

